2-(5-Bromoimidazo[1,5-A]pyridin-1-YL)morpholine hcl
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Overview
Description
2-(5-Bromoimidazo[1,5-A]pyridin-1-YL)morpholine hydrochloride is a chemical compound with the molecular formula C11H12BrN3O·HCl. It is a derivative of imidazo[1,5-a]pyridine, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromoimidazo[1,5-A]pyridin-1-YL)morpholine hydrochloride typically involves the reaction of 5-bromoimidazo[1,5-a]pyridine with morpholine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions to ensure high yield and purity, and implementing robust purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromoimidazo[1,5-A]pyridin-1-YL)morpholine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The imidazo[1,5-a]pyridine ring can participate in redox reactions.
Cyclization Reactions: Formation of additional ring structures through intramolecular reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically in the presence of a base.
Oxidation Reactions: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
2-(5-Bromoimidazo[1,5-A]pyridin-1-YL)morpholine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(5-Bromoimidazo[1,5-A]pyridin-1-YL)morpholine hydrochloride involves its interaction with specific molecular targets
Properties
Molecular Formula |
C11H13BrClN3O |
---|---|
Molecular Weight |
318.60 g/mol |
IUPAC Name |
2-(5-bromoimidazo[1,5-a]pyridin-1-yl)morpholine;hydrochloride |
InChI |
InChI=1S/C11H12BrN3O.ClH/c12-10-3-1-2-8-11(14-7-15(8)10)9-6-13-4-5-16-9;/h1-3,7,9,13H,4-6H2;1H |
InChI Key |
SZBIFWQTUDYADT-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CN1)C2=C3C=CC=C(N3C=N2)Br.Cl |
Origin of Product |
United States |
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